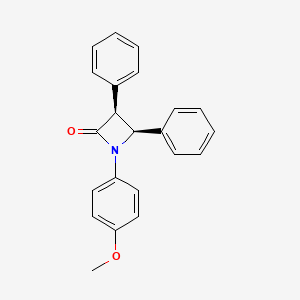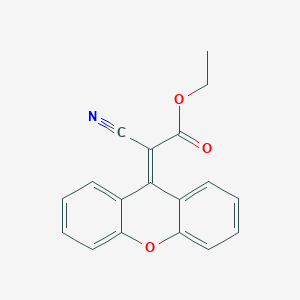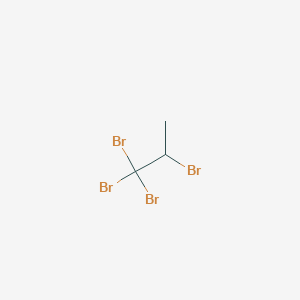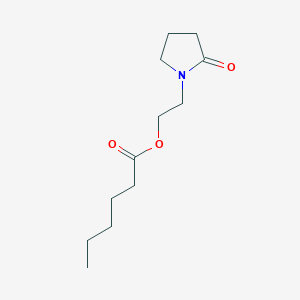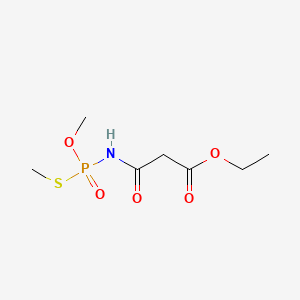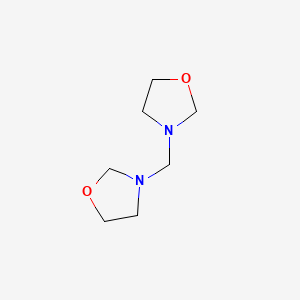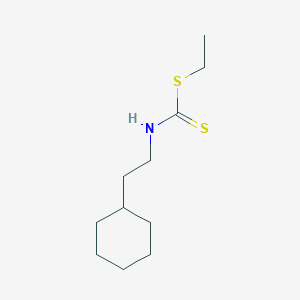
Ethyl (2-cyclohexylethyl)carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-cyclohexylethyl)carbamodithioate is an organic compound that belongs to the class of dithiocarbamates. Dithiocarbamates are known for their ability to form stable complexes with transition metals, making them useful in various applications, including agriculture, medicine, and industry .
Vorbereitungsmethoden
The synthesis of Ethyl (2-cyclohexylethyl)carbamodithioate typically involves the reaction of ethyl chloroformate with 2-cyclohexylethylamine in the presence of carbon disulfide. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the dithiocarbamate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ethyl (2-cyclohexylethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or disulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Wissenschaftliche Forschungsanwendungen
Ethyl (2-cyclohexylethyl)carbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has explored its use as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used as a vulcanization accelerator in the rubber industry, a froth flotation collector in mining, and as an additive in lubricants .
Wirkmechanismus
The mechanism of action of Ethyl (2-cyclohexylethyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, thereby exerting its biological effects. The compound can also interact with cellular thiols, affecting redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2-cyclohexylethyl)carbamodithioate can be compared with other dithiocarbamates such as:
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Pyrrolidinedithiocarbamate These compounds share similar chelating properties but differ in their specific applications and biological activities. This compound is unique due to its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
72594-00-4 |
|---|---|
Molekularformel |
C11H21NS2 |
Molekulargewicht |
231.4 g/mol |
IUPAC-Name |
ethyl N-(2-cyclohexylethyl)carbamodithioate |
InChI |
InChI=1S/C11H21NS2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,12,13) |
InChI-Schlüssel |
UGAIBHBGOIFADL-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=S)NCCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


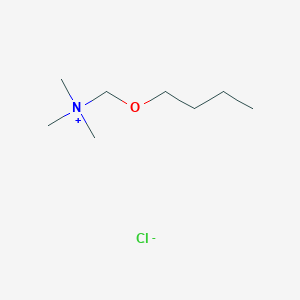
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)

